8-(2-chlorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
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Overview
Description
8-(2-chlorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with a pyrazole ring and a chlorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-chlorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the formation of the bicyclic core. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This intermediate can then be further functionalized to introduce the pyrazole and chlorobenzoyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of flow microreactor systems, which have been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
8-(2-chlorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the chlorobenzoyl group or the pyrazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation, hydrogen gas for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at the chlorobenzoyl position.
Scientific Research Applications
8-(2-chlorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(2-chlorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The chlorobenzoyl group and pyrazole ring can interact with enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[2.2.1]heptanes: These compounds share a similar bicyclic core but lack the pyrazole and chlorobenzoyl groups.
Pyrazole derivatives: Compounds with a pyrazole ring but different substituents.
Chlorobenzoyl compounds: Molecules featuring the chlorobenzoyl group but different core structures.
Uniqueness
8-(2-chlorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is unique due to its combination of a bicyclic core, pyrazole ring, and chlorobenzoyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
IUPAC Name |
(2-chlorophenyl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-16-5-2-1-4-15(16)17(22)21-12-6-7-13(21)11-14(10-12)20-9-3-8-19-20/h1-5,8-9,12-14H,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHPXIMCPJNFFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=CC=C3Cl)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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